molecular formula C26H22FNO5S B2412773 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline CAS No. 866813-01-6

3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline

Cat. No.: B2412773
CAS No.: 866813-01-6
M. Wt: 479.52
InChI Key: SACKPSFTSGDWDD-UHFFFAOYSA-N
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Description

3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline is a complex organic compound that features a quinoline core substituted with various functional groups

Properties

IUPAC Name

(4-ethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5S/c1-4-16-5-7-17(8-6-16)25(29)21-15-28-22-14-24(33-3)23(32-2)13-20(22)26(21)34(30,31)19-11-9-18(27)10-12-19/h5-15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACKPSFTSGDWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its functional groups allow for binding to various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline can be represented as follows:

  • Molecular Formula : C26H22FNO5S
  • Molecular Weight : 473.52 g/mol
  • CAS Number : 895650-83-6
PropertyValue
Molecular FormulaC26H22FNO5S
Molecular Weight473.52 g/mol
CAS Number895650-83-6
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases and proteases involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Modulation of Apoptosis : It influences apoptotic pathways, promoting programmed cell death in cancer cells.
  • DNA Repair Interference : The compound may disrupt DNA repair mechanisms, leading to increased genomic instability in cancer cells.

Biological Activity Studies

Several studies have investigated the biological activity of 3-(4-ethylbenzoyl)-4-(4-fluorobenzenesulfonyl)-6,7-dimethoxyquinoline. Below are key findings from research literature:

  • Anticancer Activity :
    • A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent anti-proliferative effects .
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins .
  • Antimicrobial Properties :
    • Preliminary tests showed that the compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .
  • Inflammatory Response Modulation :
    • Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in macrophages .

Case Study 1: Cancer Cell Line Evaluation

In a controlled laboratory setting, researchers treated various human cancer cell lines with different concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability across all tested lines, with notable effects observed in triple-negative breast cancer cells.

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of this quinoline derivative against standard antibiotics. The results highlighted its potential as an alternative therapeutic agent for treating resistant bacterial infections.

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